4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
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Overview
Description
“4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C9H16ClN3 . It is also known as "Piperidine, 4- (1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2)" .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 238.16 . The storage temperature is room temperature . .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The chemical compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride serves as a potent and selective inhibitor in the study of cytochrome P450 (CYP) isoforms within human liver microsomes. This research is crucial for understanding drug metabolism and potential drug-drug interactions (DDIs) when multiple drugs are administered concurrently. Selective inhibition of CYP isoforms aids in deciphering the metabolism pathways of various drugs, thereby facilitating the prediction and management of DDIs (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
This chemical scaffold is integral in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), highlighting its broader synthetic applications and bioavailability. The review covers synthetic pathways employed for the development of various derivatives through one-pot multicomponent reactions, showcasing the compound's applicability in creating lead molecules for medicinal and pharmaceutical industries (Parmar et al., 2023).
Dipeptidyl Peptidase IV Inhibitors
The compound has been explored for its role in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors, showcasing its potential in the treatment of type 2 diabetes mellitus (T2DM). This exploration signifies the compound's contribution to generating novel antidiabetic drugs, emphasizing its medicinal significance in addressing a major global health issue (Mendieta et al., 2011).
Development of Kinase Inhibitors
In the realm of cancer research, the pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , has been recognized for its versatility in designing kinase inhibitors. This scaffold's ability to bind in multiple modes makes it a valuable tool in developing targeted therapies for various cancers, illustrating the compound's potential contribution to oncology (Wenglowsky, 2013).
Anti-Colorectal Cancer Activity
Quinazoline derivatives, related to the pyrazole-piperidine scaffolds, have shown significant anti-colorectal cancer activity. These findings suggest the potential for derivatives of this compound to be developed into new anti-colorectal cancer agents, providing a promising avenue for therapeutic exploration (Moorthy et al., 2023).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
The compound interacts with its target, the sEH enzyme, by inhibiting its activity . The inhibition of sEH leads to a decrease in the conversion of epoxides to their corresponding diols . This results in an increase in the levels of epoxides, which have been shown to have anti-inflammatory and anti-hypertensive effects .
Biochemical Pathways
The inhibition of sEH affects the metabolism of fatty acid epoxides . These compounds are part of the arachidonic acid metabolic pathway and play a role in inflammation and blood pressure regulation . By inhibiting sEH, the compound increases the levels of these epoxides, leading to anti-inflammatory and anti-hypertensive effects .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of fatty acid epoxides . These compounds have been shown to have anti-inflammatory and anti-hypertensive effects . Therefore, the action of the compound can lead to a reduction in inflammation and blood pressure .
Properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-4-9(11-12)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQKPFPSBHGXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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